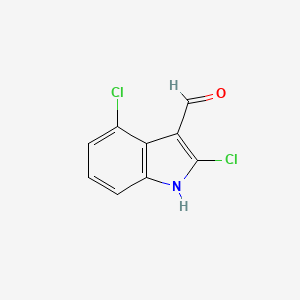
2,4-Dichloro-1H-indole-3-carbaldehyde
Overview
Description
“2,4-Dichloro-1H-indole-3-carbaldehyde” is a chemical compound with the formula C9H5Cl2NO. It is used as a pharmaceutical intermediate . It has been used in the synthesis of indole phytoalexin cyclobrassinon and also in the unprecedented chemical structure and biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum .
Synthesis Analysis
The synthesis of “this compound” involves several stages. In one stage, it reacts with sodium hydride in N,N-dimethyl-formamide at 20℃ for approximately 0.166667 hours. In the next stage, it reacts with 1-Chloro-4-(chloromethyl)benzene in N,N-dimethyl-formamide at 90℃ .
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it undergoes a reaction with sodium hydride in N,N-dimethyl-formamide at 20℃, followed by a reaction with 1-Chloro-4-(chloromethyl)benzene in N,N-dimethyl-formamide at 90℃ .
Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
Kothandaraman et al. (2011) describe a method to prepare 1H-indole-2-carbaldehydes, including compounds similar to 2,4-Dichloro-1H-indole-3-carbaldehyde, using gold(I)-catalyzed cycloisomerization. This method is efficient for a wide variety of substrates, offering good to excellent yields. The process involves activation of the alkyne moiety by the gold(I) catalyst, leading to the formation of vinyl gold intermediates and subsequent product formation (Kothandaraman, Mothe, Toh, & Chan, 2011).
Pyrimido[1,2-a]indoles Formation
Suzdalev et al. (2013) investigated the formation of pyrimido[1,2-a]indoles from reactions of 2-chloro-1H-indole-3-carbaldehydes with aromatic amines. These reactions produced hydrochlorides of pyrimido[1,2-a]indole derivatives, which are structurally similar to this compound. The study highlights the versatility of these compounds in forming complex heterocyclic structures (Suzdalev, Den’kina, & Tkachev, 2013).
Semicarbazato Complexes of Oxotungsten(VI)
Kanoongo et al. (1990) explored the condensation of various aldehydes and ketones, including 3-indole carbaldehyde (a compound structurally similar to this compound), with semicarbazide hydrochloride. These reactions yield Schiff bases, which when reacted with tungsten oxotetrachloride, form complexes. The study provides insights into the bonding modes and characteristics of these complexes (Kanoongo, Singh, & Tandon, 1990).
Synthesis of Novel Heterocyclic Systems
Vikrishchuk et al. (2020) demonstrated the synthesis of 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones from reactions involving 2-chloro-1H-indole-3-carbaldehydes. These findings illustrate the potential for creating new heterocyclic systems, expanding the range of applications for compounds like this compound (Vikrishchuk, Tkachev, Borodkin, Gazieva, & Shilov, 2020).
Green and Sustainable Nanocatalysed Synthesis
Madan (2020) reported on the synthesis of indole-3-carbaldehydes (structurally related to this compound) using ZnO nanoparticles in a solvent-free method. This approach not only yields high reaction rates and excellent outcomes but is also environmentally friendly and economically advantageous (Madan, 2020).
Mechanism of Action
Target of Action
2,4-Dichloro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety and Hazards
When handling “2,4-Dichloro-1H-indole-3-carbaldehyde”, it is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn. Dry clean-up procedures should be used to avoid generating dust . It is also advised to keep the product out of reach of children and to read the label before use .
Future Directions
Indole derivatives, such as “2,4-Dichloro-1H-indole-3-carbaldehyde”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
2,4-dichloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWLJKBDGSUWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)
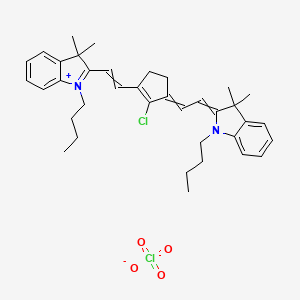
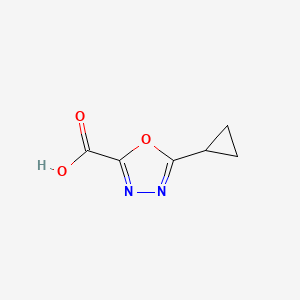
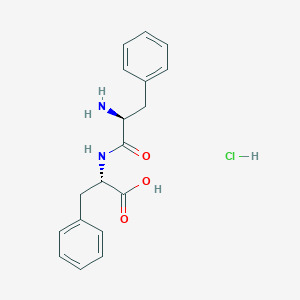
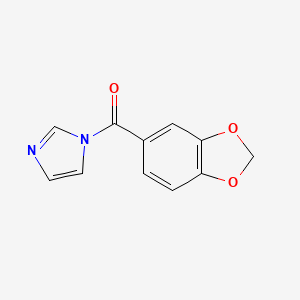
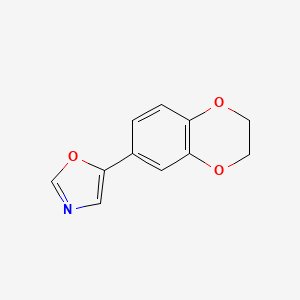
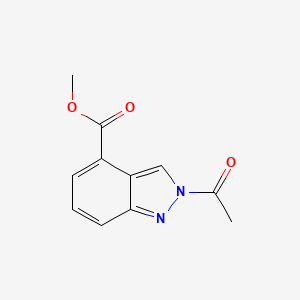
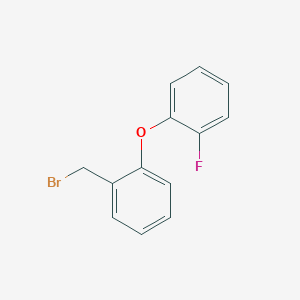

![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
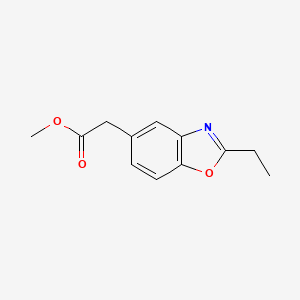
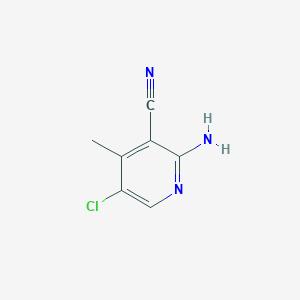
![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)